Benzyl O-chlorophenyl ether
Overview
Description
Benzyl O-chlorophenyl ether: is an organic compound with the molecular formula C13H11ClO . It is also known by other names such as 1-(benzyloxy)-2-chlorobenzene and 1-chloro-2-(phenylmethoxy)benzene . This compound is characterized by the presence of a benzyl group attached to an O-chlorophenyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including Benzyl O-chlorophenyl ether. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction.
Dehydrative Formation: Another method involves the dehydrative formation of ethers from benzylic alcohols and phenols using NHC–gold (I) complexes (NHC = N-heterocyclic carbene).
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the Williamson ether synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl O-chlorophenyl ether can undergo oxidation reactions, often leading to the formation of benzoic acid derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophiles: Common nucleophiles for substitution reactions include halides, hydroxides, and alkoxides.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Substitution Products: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Protective Groups: Benzyl O-chlorophenyl ether is used as a protective group for alcohols in organic synthesis due to its stability and ease of removal.
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
The mechanism of action of Benzyl O-chlorophenyl ether involves its interaction with various molecular targets through its ether linkage. The compound can undergo nucleophilic substitution reactions, where the ether oxygen acts as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Benzyl Ether: Similar in structure but lacks the chlorine atom.
Phenyl Ether: Contains a phenyl group instead of a benzyl group.
Chlorophenyl Ether: Contains a chlorine atom but lacks the benzyl group.
Properties
IUPAC Name |
1-chloro-2-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHQOWSIVWOGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241678 | |
Record name | Benzyl o-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-38-2 | |
Record name | Benzyl o-chlorophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl o-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL O-CHLOROPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0EOL90H48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZYL O-CHLOROPHENYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2833 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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